molecular formula C13H15NO6 B4985121 1,3-DIMETHYL 5-(2-METHOXYACETAMIDO)BENZENE-1,3-DICARBOXYLATE

1,3-DIMETHYL 5-(2-METHOXYACETAMIDO)BENZENE-1,3-DICARBOXYLATE

Cat. No.: B4985121
M. Wt: 281.26 g/mol
InChI Key: FZVVARPSDBTSBQ-UHFFFAOYSA-N
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Description

1,3-DIMETHYL 5-(2-METHOXYACETAMIDO)BENZENE-1,3-DICARBOXYLATE is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzene ring substituted with two methyl groups, a methoxyacetamido group, and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL 5-(2-METHOXYACETAMIDO)BENZENE-1,3-DICARBOXYLATE typically involves the esterification of 1,3-dimethyl-5-aminoisophthalic acid with methoxyacetic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and scalability of the synthesis, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL 5-(2-METHOXYACETAMIDO)BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester groups into alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-DIMETHYL 5-(2-METHOXYACETAMIDO)BENZENE-1,3-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL 5-(2-METHOXYACETAMIDO)BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DIMETHYL 5-(2-METHOXYACETAMIDO)BENZENE-1,3-DICARBOXYLATE is unique due to the presence of the methoxyacetamido group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility, reactivity, and potential bioactivity compared to its analogs .

Properties

IUPAC Name

dimethyl 5-[(2-methoxyacetyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c1-18-7-11(15)14-10-5-8(12(16)19-2)4-9(6-10)13(17)20-3/h4-6H,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVVARPSDBTSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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